molecular formula C7H5ClN2O B14788105 6-chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one

6-chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one

Cat. No.: B14788105
M. Wt: 168.58 g/mol
InChI Key: QXQLGGNACJJJKN-UHFFFAOYSA-N
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Description

6-Chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one is a nitrogen-containing bicyclic heterocyclic compound offered for research purposes. The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and is found in several pharmacologically active molecules . Related pyrrolopyridine and pyrrolopyrimidine analogs have demonstrated significant potential in anticancer research, acting through mechanisms such as the inhibition of key protein kinases like CDK9/CyclinT and by modulating apoptotic pathways . For instance, certain pyrrolo[2,3-d]pyrimidine derivatives have been shown to up-regulate pro-apoptotic genes (P53, BAX) and down-regulate anti-apoptotic proteins (Bcl-2) . The presence of a chlorine atom in the structure provides a reactive site for further synthetic modification, making this compound a valuable building block for constructing more complex molecules for biological screening . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care, referring to the safety data sheet for specific hazards and handling procedures.

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

6-chloro-3a,7-dihydropyrrolo[2,3-b]pyridin-4-one

InChI

InChI=1S/C7H5ClN2O/c8-6-3-5(11)4-1-2-9-7(4)10-6/h1-4H,(H,9,10)

InChI Key

QXQLGGNACJJJKN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C1C(=O)C=C(N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phosphorus oxychloride (POCl3) as a chlorinating agent to introduce the chlorine atom into the pyrrole ring . The reaction is usually carried out under reflux conditions, followed by cooling and work-up to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as amines or thiols .

Scientific Research Applications

6-chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic genes and down-regulating anti-apoptotic genes .

Comparison with Similar Compounds

Pyrrolo[2,3-d]pyrimidines

Examples include 6-(2,4-dichlorophenylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (compound 23 in ). Key differences:

  • Core structure : Pyrrolo[2,3-d]pyrimidine (pyrimidine ring) vs. pyrrolo[2,3-b]pyridine (pyridine ring).
  • Substituents : Dichlorophenylmethyl groups enhance binding to vascular endothelial growth factor receptor-2 (VEGFR-2), with compound 8 showing 100-fold higher potency than semaxanib .
  • Biological activity : Pyrrolo[2,3-d]pyrimidines exhibit dual inhibition of receptor tyrosine kinases (RTKs) and angiogenesis, unlike the unmodified pyrrolo[2,3-b]pyridin-4-one .

4H-Pyrido[1,2-a]pyrimidin-4-ones

Examples from include derivatives with pyrazolo[1,5-a]pyridine or imidazo[1,2-a]pyridine substituents. These compounds feature expanded ring systems and substitutions (e.g., piperazine, cyclopropyl), enhancing pharmacokinetic properties such as solubility and target affinity .

Thieno[2,3-b]thiophene-Based Bis-Heterocycles

Compounds like bis-pyridinothieno[2,3-b]thiophene nitrile derivatives () share a sulfur-rich framework. While structurally distinct, they highlight the role of heteroatom diversity in modulating electronic properties for materials science applications .

Key Research Findings

Substituent Impact : Chlorine and dichlorophenylmethyl groups significantly enhance kinase inhibition. For example, compound 8 (pyrrolo[2,3-d]pyrimidine) outperforms the parent scaffold in VEGFR-2 inhibition .

Ring System Influence : Pyrimidine-containing analogues (e.g., pyrrolo[2,3-d]pyrimidines) exhibit broader biological activity than pyridine-based cores due to increased hydrogen-bonding capacity .

Synthetic Challenges: Attempts to synthesize oxygenated pyrano[2,3-b]pyridin-4-ones (e.g., compound 13b in ) failed under standard conditions, highlighting the sensitivity of fused systems to reaction parameters .

Biological Activity

6-Chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one is a heterocyclic compound belonging to the pyrrolo[2,3-b]pyridine family. Its structure features a bicyclic arrangement comprising a pyrrole and pyridine ring fused together, with a chlorine atom at the 6-position and a carbonyl group at the 4-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and cancer therapeutics.

Biological Activity Overview

The compound exhibits significant biological activity primarily as an inhibitor of fibroblast growth factor receptors (FGFRs) . FGFRs are critical in various cellular signaling pathways that contribute to cancer progression. Research indicates that derivatives of this compound can effectively inhibit FGFR activity, showcasing its potential as a therapeutic agent in oncology.

Key Findings

  • Inhibition of FGFRs : Studies have demonstrated that 6-chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one has a high binding affinity for FGFRs. Molecular docking studies reveal that the compound forms hydrogen bonds with essential amino acids in the receptor's active site, enhancing its inhibitory potency against various FGFR isoforms .
  • Potential Applications : The compound's ability to inhibit FGFR activity suggests its potential application in treating cancers associated with aberrant FGFR signaling. This includes various types of solid tumors where FGFR overexpression or mutations are prevalent.
  • Structure-Activity Relationship (SAR) : The biological activity of this compound has been linked to its structural features. Modifications at specific positions on the pyrrolo[2,3-b]pyridine scaffold can enhance or diminish its efficacy against FGFRs .

Table 1: Summary of Biological Activities

CompoundTargetIC50 (µM)Reference
6-Chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-oneFGFR10.045
6-Chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-oneFGFR20.038
6-Chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-oneFGFR30.050

Case Studies

Several studies have investigated the pharmacological potential of this compound:

  • In Vivo Efficacy : A study evaluated the efficacy of 6-chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one in mouse models of cancer. The results indicated a significant reduction in tumor size when administered at dosages targeting FGFR pathways .
  • Metabolic Stability : Research assessed the metabolic stability of the compound in human liver microsomes, revealing moderate stability and highlighting the need for further optimization to enhance bioavailability .

Q & A

Advanced Research Question

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate or acetyl groups at the pyrrole nitrogen, which hydrolyze in vivo to the active form .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve bioavailability, as validated by dynamic light scattering (DLS) .

How does the fused ring system influence spectroscopic signatures compared to non-fused analogs?

Basic Research Question
The conjugated system causes:

  • UV-Vis : Bathochromic shifts (λmax ~320 nm) due to extended π-delocalization .
  • NMR : Downfield shifts for pyrrole protons (δ 8.5–9.0 ppm) and upfield shifts for pyridine C-H (δ 7.2–7.8 ppm) .
  • IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 750–780 cm⁻¹ (C-Cl) .

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